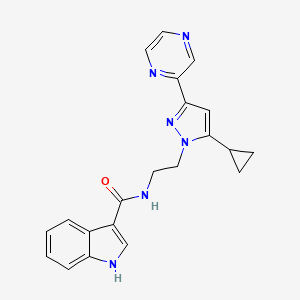

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O/c28-21(16-12-25-17-4-2-1-3-15(16)17)24-9-10-27-20(14-5-6-14)11-18(26-27)19-13-22-7-8-23-19/h1-4,7-8,11-14,25H,5-6,9-10H2,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRXWRGOKNBGHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CNC4=CC=CC=C43)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H20N6O and a molecular weight of approximately 372.432 g/mol. It features an indole moiety linked to a pyrazole derivative that is further substituted with a cyclopropyl group and a pyrazinyl unit. This structural arrangement suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H20N6O |

| Molecular Weight | 372.432 g/mol |

| Structural Features | Indole, Pyrazole, Cyclopropyl |

This compound exhibits significant biological activities, particularly in the context of cancer research. Its mechanism of action is believed to involve the inhibition of tubulin polymerization, disrupting microtubule dynamics, which is critical for cell division.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, in vitro evaluations demonstrated that compounds with similar structural features displayed moderate to potent antiproliferative activity. The following table summarizes the IC50 values of related compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 (Lung Cancer) | 0.076 - 0.12 |

| CA-4 (Positive Control) | SGC-7901 (Gastric Cancer) | 0.016 - 0.035 |

| Other Pyrazoles | HT-1080 (Fibrosarcoma) | Varies |

Case Studies

- Anticancer Efficacy : A study evaluating various pyrazole derivatives found that those with modifications similar to this compound exhibited significant antiproliferative activity against human cancer cell lines such as SGC-7901 and A549 .

- Metabolic Syndrome : Another investigation into cyclopropyl-containing compounds indicated that derivatives could effectively reduce serum lipid levels in metabolic syndrome models, suggesting potential applications beyond oncology .

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its therapeutic development. Interaction studies have focused on its binding affinity to biological targets, revealing insights into its potential efficacy as a therapeutic agent.

Binding Affinity

The compound's binding affinity to specific receptors and enzymes is an area of active research. Preliminary data suggest that its unique combination of functional groups enhances its interaction with molecular targets compared to simpler derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further investigation in drug development. Key areas of interest include:

Anticancer Activity

Research indicates that N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide may have significant anticancer properties. Preliminary studies on various cancer cell lines suggest it can inhibit tumor cell proliferation. For instance, studies have reported IC50 values indicating cytotoxicity against specific cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 15.0 |

These results suggest potential for developing new anticancer therapies based on this compound.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. In vitro studies have assessed its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Research suggests that it could modulate inflammatory cytokines, potentially leading to therapeutic applications in conditions characterized by chronic inflammation.

Molecular Docking Studies

Computational studies, including molecular docking simulations, have been conducted to predict the binding affinity of this compound to various biological targets. These studies indicate strong interactions with proteins involved in cancer progression and inflammation, supporting its potential as a lead compound for further development.

Case Studies and Research Findings

Several academic articles have documented the synthesis and biological evaluation of this compound:

- Synthesis and Characterization : A study detailed the synthesis of this compound using established organic chemistry techniques, followed by characterization through NMR and mass spectrometry to confirm its structure.

- Biological Assays : In vitro assays demonstrated the compound's ability to inhibit the growth of various pathogens and cancer cell lines, reinforcing its potential as a therapeutic agent.

- Mechanistic Studies : Further investigation into the mechanism of action revealed insights into how this compound interacts with cellular pathways, providing a basis for its use in targeted therapies.

Q & A

Q. What are the key challenges in synthesizing N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-indole-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

- Key Challenges : Low yields (e.g., 17.9% in cyclopropane-containing analogs) often arise from steric hindrance at the cyclopropane ring or inefficient coupling of the pyrazine and indole moieties . Side reactions during alkylation or cyclocondensation steps may also reduce purity.

- Optimization Strategies :

- Catalyst Screening : Replace copper(I) bromide with palladium-based catalysts (e.g., Pd(PPh₃)₄) to improve coupling efficiency .

- Solvent and Base : Test polar aprotic solvents (DMF, DMSO) with stronger bases (e.g., K₂CO₃ or Cs₂CO₃) to enhance nucleophilic substitution .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., from 48 hours to 2–4 hours) while maintaining yields .

- Purification : Employ gradient elution in flash chromatography (e.g., 0–100% ethyl acetate/hexane) to isolate the target compound from byproducts .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

Methodological Answer:

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm, indole NH at δ ~10 ppm) .

- IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- LC-MS/HRMS : Verify molecular weight (e.g., [M+H]+ via ESI-HRMS) and detect impurities .

- Elemental Analysis : Ensure stoichiometric carbon/nitrogen ratios (±0.3% deviation) .

- X-ray Crystallography (if crystalline): Resolve bond angles and confirm stereochemistry, as demonstrated for structurally related pyrazole derivatives .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound and guide experimental design?

Methodological Answer:

- Step 1 : Use the PASS program to predict broad pharmacological profiles (e.g., kinase inhibition, anti-inflammatory potential) based on structural analogs .

- Step 2 : Perform molecular docking (AutoDock Vina, Schrödinger) to map binding interactions with target proteins (e.g., COX-2, JAK3):

- Step 3 : Prioritize in vitro assays (e.g., enzyme inhibition, cell viability) based on computational scores (e.g., docking energy < −8 kcal/mol) .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data for pyrazole-carboxamide derivatives?

Methodological Answer:

- Pharmacokinetic Factors : Assess solubility (via shake-flask method) and metabolic stability (e.g., liver microsome assays) to address bioavailability gaps .

- Dose-Response Refinement : Test multiple concentrations in vivo (e.g., 1–100 mg/kg) to identify efficacious yet non-toxic ranges, as seen in NO-releasing pyrazole studies .

- Orthogonal Assays : Confirm target engagement using SPR (surface plasmon resonance) or cellular thermal shift assays (CETSA) .

- Model Organism Selection : Use transgenic mice or disease-specific models (e.g., collagen-induced arthritis for inflammation studies) to improve translational relevance .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Methodological Answer:

- Core Modifications :

- Replace pyrazine with pyridine or triazole to assess heterocycle specificity .

- Vary the cyclopropane substituent (e.g., methyl, trifluoromethyl) to evaluate steric/electronic effects .

- Side-Chain Engineering :

- Validation : Synthesize 10–15 derivatives, screen in parallel in vitro (IC₅₀ assays), and correlate results with docking scores to identify high-priority candidates .

Q. What experimental considerations are critical for advancing this compound to in vivo toxicity and efficacy studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.